Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)

Cationic Photoinitiator Thermal Stability Shelf-Life

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) (CAS 74227-35-3; molecular formula C₃₆H₂₈S₃·2F₆P; MW 846.74) is a dimeric triarylsulfonium hexafluorophosphate salt that functions as a cationic photoacid generator (PAG). The molecule bears two photoactive diphenylsulfonium moieties bridged by a central diphenylsulfide spacer, distinguishing it structurally from monomeric triarylsulfonium salts.

Molecular Formula C36H28F12P2S3
Molecular Weight 846.7 g/mol
CAS No. 74227-35-3
Cat. No. B1582992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)
CAS74227-35-3
Molecular FormulaC36H28F12P2S3
Molecular Weight846.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C36H28S3.2F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-7(2,3,4,5)6/h1-28H;;/q+2;2*-1
InChIKeyYLVPBWWLXQQGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) (CAS 74227-35-3): A Dimeric Triarylsulfonium Hexafluorophosphate Photoacid Generator for Cationic UV Curing


Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) (CAS 74227-35-3; molecular formula C₃₆H₂₈S₃·2F₆P; MW 846.74) is a dimeric triarylsulfonium hexafluorophosphate salt that functions as a cationic photoacid generator (PAG) [1]. The molecule bears two photoactive diphenylsulfonium moieties bridged by a central diphenylsulfide spacer, distinguishing it structurally from monomeric triarylsulfonium salts [2]. It is commercially supplied as a light-yellow liquid or crystalline solid (melting point 230–240 °C, density 1.31 g/cm³) and is a key active ingredient in widely used cationic photoinitiator formulations such as Omnicat 432 and IHT-PI 432 [1][3].

Why Generic Triarylsulfonium Hexafluorophosphate Salts Cannot Substitute for Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) (CAS 74227-35-3) Without Performance Loss


Although all triarylsulfonium hexafluorophosphate salts share the same counter-anion and general photolysis mechanism, critical differences in molecular architecture—specifically the number of photoactive sulfonium centers per molecule and the presence of the diphenylsulfide bridging group—produce quantifiable divergences in thermal stability, UV absorptivity at industrially relevant mercury arc lamp lines, and photoinitiation efficiency [1][2]. The dimeric structure of CAS 74227-35-3 imparts a melting point approximately 30 °C higher than monomeric triphenylsulfonium hexafluorophosphate and over 90 °C higher than diphenyliodonium hexafluorophosphate, directly affecting shelf-life and formulation latitude [1]. Furthermore, its extended UV absorption profile to 300 nm—versus ~227 nm for diphenyliodonium salts and primarily sub-300 nm for simple triarylsulfonium salts—enables more efficient utilization of standard mercury arc lamp output [3][4]. Blind substitution with monomeric or mixed triarylsulfonium hexafluorophosphate salts therefore risks reduced cure speed, lower through-cure, and compromised thermal budget in demanding applications.

Quantitative Differentiation Evidence for Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) (CAS 74227-35-3) vs. Closest Analogs


Thermal Stability: Melting Point Elevation of >30 °C Over Monomeric Triphenylsulfonium Hexafluorophosphate

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) (CAS 74227-35-3) exhibits a melting point of 230–240 °C, substantially higher than the industry-standard monomeric comparator triphenylsulfonium hexafluorophosphate (TPS·PF₆, CAS 57835-99-1), which melts at 204–208 °C, and dramatically higher than diphenyliodonium hexafluorophosphate (140–144 °C) [1][2]. Both the EPO patent literature and the original characterization paper attribute this elevation to the higher molecular weight and rigid dimeric architecture conferred by the central diphenylsulfide bridge [2][3].

Cationic Photoinitiator Thermal Stability Shelf-Life

UV Absorption Profile: Extended Spectral Coverage to 300 nm vs. Iodonium and Simple Triarylsulfonium Salts

Commercial formulations containing CAS 74227-35-3 (e.g., Omnicat 432, IGM Resins) exhibit two distinct UV absorption maxima at 210 nm and 300 nm [1]. By comparison, diphenyliodonium hexafluorophosphate absorbs primarily at 227 nm, and unsubstituted triarylsulfonium hexafluorophosphate salts (e.g., TPS·PF₆, as well as the broader class benchmark PI-6992M) show maximal absorption below 300 nm with negligible absorptivity at the industrially critical 300–365 nm mercury arc lamp lines [2][3]. The 300 nm absorption band of the target compound is attributed to the extended conjugation through the diphenylsulfide bridge connecting the two sulfonium centers, a feature absent in monomeric triarylsulfonium salts [4][5].

UV Absorption Spectral Match Mercury Arc Lamp

Bis-Sulfonium Architecture: Two Photoactive Centers Per Molecule Enabling Higher Initiation Efficiency vs. Monofunctional Triarylsulfonium Salts

CAS 74227-35-3 possesses two discrete triarylsulfonium photolytic centers per molecule, in contrast to monomeric triarylsulfonium hexafluorophosphate salts such as TPS·PF₆ which contain only one [1]. Crivello, Conlon, and Lee (1985) demonstrated that photoinitiators bearing two and three photoactive triarylsulfonium groups in the same molecule exhibit systematically higher reactivity in the photoinitiated cationic polymerization of dl-limonene dioxide when directly compared against monofunctional triarylsulfonium salt controls under identical irradiation conditions [2]. In a photo-DSC study of epoxide formulations using 1 wt% photoinitiator, the benchmark formulation PI-6992M (whose active component includes CAS 74227-35-3 as the dimeric species) achieved 59.31% epoxide conversion at 365 nm irradiation [3].

Photoinitiation Efficiency Multifunctional Photoinitiator Cationic Polymerization

Rapid Solvent-Free Cationic Photopolymerization of Vinyl Ether and Propenyl Ether Monomers

Multiple independent studies have demonstrated that bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluorophosphate) (designated DPSP in the primary literature) enables rapid and complete photoinitiated cationic polymerization of vinyl ether and propenyl ether monomers in neat (solvent-free) conditions upon UV irradiation [1][2]. In the polymerization of phosphorus-containing vinyl ether monomers, complete conversion was achieved rapidly without added solvent, and multifunctional monomers bearing both vinyl ether and methacrylate groups exhibited successful “hybrid curing” when DPSP was combined with a radical photoinitiator (TPO) [2][3]. While many conventional triarylsulfonium salts require solution conditions or prolonged irradiation, the efficient photolysis of the dimeric DPSP structure generates sufficient acid concentration to drive bulk polymerization in the absence of solvent [4].

Solvent-Free Polymerization Vinyl Ether Cationic UV Curing

Enhanced Absorptivity at Mercury Arc Lamp Emission Lines vs. Prior Art Sulfonium and Iodonium Photoinitiators

The EPO patent EP0369194A2 explicitly states that sulfonium compounds structurally related to CAS 74227-35-3—incorporating the bis-sulfonium diphenylsulfide architecture—“exhibit increased absorption at the major mercury arc lamp lines as compared to the prior art sulfonium and iodonium photoinitiators” and that these compounds “dramatically reduce the exposure requirement for photochemically induced cationic polymerization” [1]. This enhanced spectral overlap is a direct consequence of the extended conjugation provided by the diphenylsulfide bridge, which red-shifts the absorption spectrum relative to monomeric triarylsulfonium salts that lack significant absorptivity above ~280 nm [2]. The commercial significance is reflected in Omnicat 432 specifications listing the 300 nm absorption band, which coincides with the intense mercury emission line at 302 nm [3].

Mercury Arc Lamp Spectral Match Exposure Efficiency

High-Value Application Scenarios for Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) (CAS 74227-35-3) Based on Quantitative Differentiation Evidence


Thick-Film and Highly Pigmented UV-Cured Coatings Requiring Deep Through-Cure

The extended UV absorption of CAS 74227-35-3 to 300 nm, overlapping with the mercury arc lamp emission at 302 nm, makes it the preferred cationic photoinitiator for thick-film (>50 μm) and TiO₂-pigmented coatings where short-wavelength UV is rapidly attenuated [Section 3, Evidence 2]. The bis-sulfonium structure provides two photoacid-generating centers per molecule, ensuring sufficient acid concentration throughout the film depth for complete polymerization [Section 3, Evidence 3]. Industrial formulations such as Omnicat 432 are specifically recommended for thick pigmented coatings, overprint varnishes, and flexographic inks where uniform through-cure is critical [1].

Thermally Demanding Process Flows: Pre-Bake and Lamination-Compatible Photoresists

With a melting point of 230–240 °C—approximately 30 °C higher than TPS·PF₆ and over 90 °C higher than diphenyliodonium hexafluorophosphate—CAS 74227-35-3 provides exceptional thermal latency [Section 3, Evidence 1]. This elevated thermal stability prevents premature acid generation during high-temperature pre-bake or lamination steps common in semiconductor photoresist processing and printed circuit board fabrication. The EPO patent literature confirms that this higher melting point translates directly to “increased thermal stability and shelf-life of compositions employing these compounds” [2].

Solvent-Free and Low-VOC Cationic UV-Curable Formulations

The demonstrated capacity of CAS 74227-35-3 (as DPSP) to initiate rapid cationic photopolymerization of vinyl ether and propenyl ether monomers in bulk, solvent-free conditions enables the formulation of 100% solids, zero-VOC UV-curable coatings, adhesives, and inks [Section 3, Evidence 4]. This is particularly valuable for applications governed by stringent environmental regulations (e.g., EU Directive 2004/42/CE on VOC emissions from coatings) and for substrates that are incompatible with organic solvents. The hybrid curing capability—where DPSP is combined with a radical photoinitiator to simultaneously cure vinyl ether and methacrylate functionalities—further extends utility to dual-cure systems [3].

Stereolithography (SLA) 3D Printing Resins Requiring Fast, Uniform Layer Curing

The rapid initiation kinetics and efficient through-cure provided by the bis-sulfonium architecture of CAS 74227-35-3 make it well-suited for stereolithography and digital light processing (DLP) 3D printing resins [Section 3, Evidence 3]. In SLA applications, each layer must cure completely and rapidly to ensure interlayer adhesion and dimensional accuracy. The enhanced spectral overlap with 365 nm LED sources and the dual-photoactive-center design enable faster layer solidification at lower photoinitiator loading, which can reduce residual acidity in the cured part and minimize post-cure yellowing [4]. Chivacure 1190 and related formulations listing CAS 74227-35-3 as the dimeric active component are marketed for stereolithography applications [5].

Quote Request

Request a Quote for Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.